Product packaging for 3,6-Dichloro-9H-xanthen-9-one(Cat. No.:CAS No. 1556-63-4)

3,6-Dichloro-9H-xanthen-9-one

Cat. No.: B14757981
CAS No.: 1556-63-4
M. Wt: 265.09 g/mol
InChI Key: QRHXWBURLNLUPA-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Xanthone (B1684191) Scaffold in Chemical Research

The story of the xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, began in the 19th century with the isolation of the first natural xanthone, gentisin, from the roots of Gentiana lutea in 1821. mdpi.comnih.gov The parent compound, 9H-xanthen-9-one, was first synthesized in 1860. nih.govsemanticscholar.org The name "xanthone" itself, derived from the Greek word "xanthos" for yellow, reflects the characteristic color of many of these compounds. mdpi.comsemanticscholar.org

Xanthones are a widespread class of secondary metabolites found in higher plants, fungi, and lichens. mdpi.comnih.gov Their rigid, predominantly planar tricyclic core has led to them being identified as a "privileged structure" in medicinal chemistry. nih.govencyclopedia.pubrsc.org This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them a fertile ground for drug discovery. nih.govencyclopedia.pub

The significance of the xanthone scaffold is underscored by the diverse biological activities exhibited by its derivatives. These include antioxidant, anti-inflammatory, antimicrobial, anticancer, and antimalarial properties, among many others. mdpi.comnih.govrsc.orgnih.govresearchgate.netmdpi.com This broad spectrum of activity has fueled extensive research into both naturally occurring and synthetic xanthones, with the goal of developing new therapeutic agents. mdpi.commdpi.comnih.gov

Importance of Halogenated Xanthones in Synthetic Organic Chemistry

The introduction of halogen atoms onto the xanthone scaffold significantly enhances its utility in synthetic organic chemistry. Halogenation plays a crucial role in medicinal chemistry and the biosynthesis of active secondary metabolites. researchgate.net Halogenated xanthones are valuable intermediates because the carbon-halogen bond provides a reactive handle for a variety of chemical transformations. nih.gov

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, rely on the presence of a halide (typically bromine or chlorine) to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netnih.gov This allows chemists to build molecular complexity and create diverse libraries of compounds from a common halogenated precursor. researchgate.netnih.gov For instance, a halogen-substituted xanthone can be further modified to introduce different functional groups, leading to new derivatives with potentially enhanced or novel biological activities. nih.gov

Furthermore, the electronic properties of the xanthone ring are altered by the presence of electron-withdrawing halogen atoms, which can influence the reactivity of other positions on the scaffold and the biological properties of the final molecule. researchgate.netnih.gov The development of modular strategies for synthesizing polyhalogenated xanthones has further expanded their potential, enabling the creation of complex molecules for applications in materials science and agrichemicals. researchgate.netnih.gov

Overview of 3,6-Dichloro-9H-xanthen-9-one as a Key Synthetic Intermediate

Within the class of halogenated xanthones, this compound has emerged as a particularly useful building block. Its symmetrical dichlorination at positions 3 and 6 of the xanthone core provides two equivalent reactive sites for further functionalization.

One notable application of this intermediate is in the synthesis of thioxanthones and their derivatives. Thioxanthones, where the ether oxygen of the central ring is replaced by a sulfur atom, also exhibit a range of interesting biological activities. nih.govchemicalbook.commdpi.com The synthesis of 3,6-bis(trifluoromethyl)-9H-thioxanthen-9-one has been reported, highlighting the transformation of xanthone-like structures into their thio-analogs. researchgate.net While not a direct synthesis from the dichloro-intermediate, it demonstrates the chemical space accessible from these types of scaffolds.

The synthesis of this compound itself can be achieved, for example, by refluxing 3,6-dihydroxy-9H-xanthen-9-one with thionyl chloride. chemicalbook.com This provides a straightforward route to this valuable intermediate.

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₁₃H₆Cl₂O₂
Molecular Weight 265.09 g/mol
CAS Number 1556-63-4
Appearance White solid
Melting Point 165-168 °C

Data sourced from reference chemicalbook.com

The reactivity of the chlorine atoms in this compound allows for its use in the preparation of a variety of other functionalized xanthones and related heterocyclic systems. For example, it can serve as a precursor for rhodamine-type fluorophores, where the 3,6-positions are substituted with amino groups. researchgate.net

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound is primarily driven by its utility as a synthetic intermediate. The main objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to synthesize this compound and its derivatives. This includes optimizing reaction conditions and exploring greener synthetic routes.

Creation of Compound Libraries: Utilizing this compound as a scaffold to generate diverse libraries of new xanthone and thioxanthone derivatives through various cross-coupling and substitution reactions.

Exploration of Biological Activity: Screening the newly synthesized compounds for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, to identify potential new drug leads.

Development of Functional Materials: Investigating the use of derivatives of this compound in the development of new materials, such as fluorescent dyes, organic light-emitting diodes (OLEDs), and photocatalysts. mdpi.comnih.gov

In essence, this compound is not typically the end-product of research but rather a critical starting point for the creation of more complex and functional molecules with potential applications across medicine, biology, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6Cl2O2 B14757981 3,6-Dichloro-9H-xanthen-9-one CAS No. 1556-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1556-63-4

Molecular Formula

C13H6Cl2O2

Molecular Weight

265.09 g/mol

IUPAC Name

3,6-dichloroxanthen-9-one

InChI

InChI=1S/C13H6Cl2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H

InChI Key

QRHXWBURLNLUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 3,6 Dichloro 9h Xanthen 9 One

Established Synthetic Pathways to 3,6-Dichloro-9H-xanthen-9-one

The formation of this compound is predominantly accomplished via two well-defined routes: the direct chlorination of 3,6-dihydroxy-9H-xanthen-9-one and the strategic construction of the xanthenone nucleus through cyclodehydration reactions.

A direct and efficient method for preparing this compound involves the substitution of the hydroxyl groups of 3,6-dihydroxy-9H-xanthen-9-one. researchgate.net This precursor, readily synthesized from commercially available starting materials, serves as a key intermediate for halogenation. researchgate.netnih.govachemblock.com

The conversion of 3,6-dihydroxy-9H-xanthen-9-one to its dichlorinated analogue is effectively carried out using thionyl chloride (SOCl₂). researchgate.netchemicalbook.com In this reaction, the hydroxyl groups are replaced by chlorine atoms. A typical procedure involves dissolving the dihydroxy precursor in thionyl chloride and heating the mixture under reflux for an extended period, such as 48 hours. chemicalbook.com Following the reaction, the excess thionyl chloride is quenched, and the product is extracted and purified. This method has been reported to produce this compound in high yields. researchgate.netchemicalbook.com

Table 1: Synthesis of this compound via Chlorination
PrecursorReagentReaction ConditionsYieldReference
3,6-Dihydroxy-9H-xanthen-9-oneThionyl chlorideReflux, 48 hours81% researchgate.netchemicalbook.com

Achieving high yield and purity in the synthesis of this compound necessitates careful control of reaction and purification steps. Monitoring the reaction's progress, for instance by using thin-layer chromatography (TLC), can help determine the optimal reaction time. orgsyn.org After the reaction is complete, a careful workup procedure is crucial. This typically involves quenching the reaction with water, followed by extraction of the organic phase with a solvent like dichloromethane. chemicalbook.com To enhance purity, the organic phase is washed with an aqueous saturated sodium carbonate solution and water to remove acidic impurities and water-soluble byproducts. chemicalbook.com The final purification of the crude product is often accomplished through column chromatography, using a mobile phase such as a mixture of ethyl acetate (B1210297) and hexane, to isolate the pure this compound. chemicalbook.com

The synthesis of the foundational xanthenone skeleton is a critical aspect of obtaining derivatives like this compound. Among the most popular methods are the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov These strategies build the tricyclic system from simpler aromatic precursors.

Acid-catalyzed reactions are central to the formation of the xanthenone core. A key example is the dehydrative cyclization of 2,2′,4,4′-tetrahydroxybenzophenone to produce 3,6-dihydroxy-9H-xanthen-9-one, the direct precursor for the target compound. researchgate.net This particular cyclization is noted for being a straightforward methodology that can furnish the product in quantitative yields without the need for extensive purification. researchgate.net Other acid-catalyzed strategies involve the condensation of aryl aldehydes with resorcinol (B1680541) derivatives, which proceed through a triarylmethane intermediate, followed by an oxidative cyclization step using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the xanthenone ring. researchgate.net The amount of acid catalyst can be a critical parameter to control, as it can help minimize side reactions. researchgate.net Brønsted acids such as trifluoromethanesulfonic acid have also been effectively used to catalyze cyclization reactions to form other heterocyclic systems under mild conditions. organic-chemistry.org

Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, is a powerful condensing agent for the synthesis of xanthones. nih.govtubitak.gov.trup.pt It facilitates the reaction between salicylic (B10762653) acid derivatives and phenol (B47542) partners. tubitak.gov.trresearchgate.net The proposed mechanism involves the formation of a highly reactive acylium ion from the salicylic acid derivative. nih.govresearchgate.net This electrophile then reacts with the phenol counterpart in a Friedel-Crafts acylation reaction. The subsequent intramolecular cyclization of the benzophenone (B1666685) intermediate (which is often not isolated) yields the xanthone (B1684191) structure. nih.govresearchgate.net

This method is particularly effective, though its success is highly dependent on the electronic properties of the substrates. nih.govtubitak.gov.tr The synthesis is most efficient with electron-rich phenol substrates, such as phloroglucinol (B13840) and resorcinol derivatives. nih.govresearchgate.net For less reactive phenols, the reaction may require a two-step process where the intermediate benzophenone is isolated first. researchgate.net For example, 3,6-dihydroxyxanthone has been prepared in a two-step synthesis via the isolation of the corresponding benzophenone intermediate. researchgate.net

Table 2: Comparison of Xanthenone Core Synthetic Strategies
StrategyKey Reagents/CatalystsPrecursorsKey FeaturesReference
Dehydrative CyclizationAcid2,2′,4,4′-TetrahydroxybenzophenoneDirect, high-yield synthesis of 3,6-dihydroxy-9H-xanthen-9-one. researchgate.net
Condensation & Oxidative CyclizationAcid, DDQAryl aldehydes, FluororesorcinolForms a triarylmethane intermediate before ring closure. researchgate.net
Eaton's Reagent CondensationP₂O₅ in CH₃SO₃HSalicylic acids, PhenolsProceeds via an acylium ion; highly effective for electron-rich phenols. nih.govtubitak.gov.trresearchgate.net

Cyclodehydration Approaches and Related Xanthenone Core Construction

Advanced Synthetic Techniques and Green Chemistry Approaches in Xanthone Synthesis

The synthesis of xanthones, a class of compounds with significant biological activities, has transitioned from traditional stoichiometric methods to more advanced catalytic processes. researchgate.net This shift is driven by the principles of green chemistry, aiming for greater efficiency and reduced environmental impact. researchgate.net Key metrics such as Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and E-factor are used to evaluate the environmental footprint of these synthetic routes. researchgate.net

Modern techniques focus on the use of both homogeneous and heterogeneous catalysts, which are often more economical and robust for large-scale production. researchgate.net The use of ultrasound has also emerged as an environmentally friendly tool in the synthesis of xanthene derivatives, offering benefits like higher yields, accelerated reaction rates, and improved selectivity under milder conditions. nih.gov Another green approach involves using natural and biodegradable catalysts, such as sulfonated fructose, for the condensation reactions that form the xanthene core. amazonaws.com

Organocatalysis and Metal-Free Synthetic Routes

In recent years, there has been a significant move towards metal-free synthetic routes for xanthones to avoid the cost and potential toxicity associated with metal catalysts. researchgate.net

Organocatalysis utilizes small, stable organic molecules to catalyze reactions, a concept that has gained prominence and was recognized with the 2021 Nobel Prize in Chemistry. youtube.com These catalysts are often cheap, readily available, and can produce products with high enantiomeric purity. youtube.com For instance, N-triflylphosphoramide, a Brønsted acid, has been effectively used as an organocatalyst in the intramolecular Friedel–Crafts alkylation reaction to produce substituted 9-arylxanthenes with excellent yields at room temperature. rsc.org

Metal-free synthetic strategies offer notable advantages, including simpler workup procedures and lower costs. researchgate.net One such method involves the intramolecular cyclization of 2-aryloxybenzaldehydes to form xanthones, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). researchgate.net Another innovative approach is the visible-light-promoted aerobic oxidation of 9H-xanthenes to xanthones using riboflavin (B1680620) tetraacetate, a metal-free photocatalyst, with molecular oxygen as the oxidant. mdpi.com Even natural materials like orange peel have been successfully employed as a green, acidic, and low-cost heterogeneous catalyst for the synthesis of tetrahydrobenzo[a]xanthene derivatives under solvent-free conditions. rsc.org

Catalytic SystemReactantsProductKey FeaturesReference
Tetrabutylammonium iodide (TBAI)2-AryloxybenzaldehydesXanthonesMetal-free, direct intramolecular cyclization researchgate.net
Riboflavin tetraacetate / Visible Light9H-Xanthenes, O₂XanthonesMetal-free photocatalysis, environmentally benign mdpi.com
N-triflylphosphoramideDiarylcarbinols with an arenoxy group9-Aryl-xanthenesOrganocatalytic, high yields, room temperature rsc.org
Orange PeelAldehydes, 2-naphthol, dimedoneTetrahydrobenzo[a]xanthenesNatural, metal-free, solvent-free rsc.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1,3-DiarylketoneBenzo[c]xanthoneMetal-free, base-catalyzed cyclization nih.gov

Diversity-Oriented Synthesis for Xanthone Analogs

Diversity-oriented synthesis (DOS) is a strategy employed to create a wide range of structurally diverse molecules from simple starting materials, which is crucial for discovering new bioactive compounds. nih.gov This approach is particularly valuable in the synthesis of xanthone analogs to explore their structure-activity relationships. nih.gov

A key strategy in the diversity-oriented synthesis of xanthones involves modular functionalization. For example, a modular chlorination in combination with optimized protocols for polar condensation and hetero-cyclization has enabled the synthesis of various polyhalogenated xanthones, including mixed bromo/chloro derivatives. nih.gov Subsequent Suzuki coupling at different halogenated positions allows for the introduction of further diversity, yielding a library of functionalized xanthone analogs. nih.gov The development of flexible synthetic strategies that can accommodate a variety of substituents on the xanthone ring is critical for the successful application of DOS. mdpi.com These approaches facilitate the rapid generation of novel compounds for biological screening and lead optimization. rsc.org

Derivatization Strategies and Chemical Transformations of 3,6 Dichloro 9h Xanthen 9 One

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-3 and C-6 Positions

The chlorine atoms of 3,6-dichloro-9H-xanthen-9-one are susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class in organic chemistry. This reactivity is enhanced by the electron-withdrawing nature of the carbonyl group in the xanthene ring system, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.orgyoutube.com

Synthesis of Aminated 3,6-Disubstituted Xanthones from this compound

A significant application of the SNAr reactivity of this compound is the synthesis of 3,6-diaminoxanthones. These compounds are of interest due to their potential biological activities.

The reaction of this compound with a variety of primary and secondary amines leads to the formation of the corresponding 3,6-diamino-substituted xanthones. This transformation typically involves the displacement of both chloride ions by the amine nucleophile. The reaction conditions, such as solvent, temperature, and the use of a base, can be optimized to achieve high yields of the desired products.

Table 1: Examples of Aminated Xanthones from this compound

Amine Reactant Resulting 3,6-Disubstituted Xanthone (B1684191) Derivative
Primary Amine (e.g., butylamine) 3,6-bis(butylamino)-9H-xanthen-9-one

The nature of the amine nucleophile plays a crucial role in the outcome of the reaction. Steric hindrance in the amine can affect the rate of substitution. For instance, bulkier secondary amines might require more forcing conditions to achieve complete disubstitution compared to less hindered primary amines. The electronic properties of the amine also influence its nucleophilicity and, consequently, the reaction efficiency.

Other Nucleophilic Substitution Pathways and Resulting Xanthone Derivatives

Beyond amination, the chlorine atoms in this compound can be displaced by other nucleophiles. For example, reaction with alkoxides or phenoxides can yield the corresponding 3,6-diether-substituted xanthones. Thiolates can also be employed to introduce sulfur-containing functionalities at the C-3 and C-6 positions, leading to the formation of 3,6-bis(thioether)-substituted xanthones. These reactions further expand the synthetic utility of the this compound core, providing access to a wider range of derivatives with potentially interesting properties.

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Xanthones

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orglibretexts.org These reactions offer a powerful alternative to classical substitution methods for modifying halogenated aromatic compounds like this compound.

Carbonylation Reactions at Halogenated Sites

A notable example of palladium-catalyzed cross-coupling is the carbonylation reaction. scielo.brencyclopedia.pub This process involves the introduction of a carbonyl group (C=O) at the site of the carbon-halogen bond. In the case of this compound, this reaction can be used to synthesize xanthone-3,6-dicarboxylic acid derivatives or their corresponding esters or amides, depending on the nucleophile used in conjunction with carbon monoxide.

The general mechanism for a palladium-catalyzed carbonylation reaction typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium intermediate. scielo.br Subsequent reaction with a nucleophile (e.g., water, alcohol, or amine) leads to the formation of the corresponding carboxylic acid, ester, or amide, and regeneration of the palladium(0) catalyst.

Table 2: Potential Products from Carbonylation of this compound

Nucleophile Resulting Functional Group at C-3 and C-6
Water (H₂O) Carboxylic Acid (-COOH)
Alcohol (R-OH) Ester (-COOR)

These dicarboxylic acid derivatives and their analogues serve as valuable intermediates for further synthetic elaborations, such as the construction of polymers or the synthesis of more complex, polyfunctionalized xanthene-based molecules.

Potential for Suzuki, Heck, and Sonogashira Couplings with this compound

The chlorine atoms at the 3- and 6-positions of the xanthenone core serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nobelprize.orgwikipedia.org While specific literature on the direct application of these reactions to this compound is not extensively detailed, the reactivity of aryl chlorides is well-established, allowing for a strong predictive analysis of the potential for these transformations. organic-chemistry.orgnih.gov

The general mechanism for these reactions involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. organic-chemistry.orgjk-sci.com It is a highly versatile method for creating new aryl-aryl or aryl-alkyl bonds. libretexts.org The reaction of this compound with various boronic acids could yield a range of disubstituted xanthenones. The choice of catalyst, ligand, base, and solvent system is critical, especially when dealing with the less reactive aryl chlorides compared to bromides or iodides. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of aryl chlorides routine. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst and a base. wikipedia.org Applying this to this compound would allow for the introduction of vinyl groups at the 3- and 6-positions. The stereoselectivity of the Heck reaction is a key advantage, often yielding the trans isomer with high selectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves a terminal alkyne as the coupling partner, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is an effective method for synthesizing arylalkynes. The reaction of this compound with various terminal alkynes would lead to the formation of 3,6-dialkynyl-9H-xanthen-9-one derivatives. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

The table below illustrates the potential products from these coupling reactions.

Coupling Reaction Coupling Partner Example Potential Product Structure Product Name Example
SuzukiPhenylboronic acid3,6-Diphenyl-9H-xanthen-9-one
HeckStyrene3,6-Distyryl-9H-xanthen-9-one
SonogashiraPhenylacetylene3,6-Bis(phenylethynyl)-9H-xanthen-9-one

This table is illustrative of potential reactions. Specific reaction conditions would need to be optimized.

Modifications at the Xanthen-9-one Carbonyl Group (C-9)

The carbonyl group at the C-9 position of the xanthenone ring is a key site for chemical modification, allowing for transformations that alter the core structure and electronic properties of the molecule.

Wittig-Type Reactions for Exocyclic Double Bonds

The Wittig reaction is a powerful and widely used method for converting ketones and aldehydes into alkenes. masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which attacks the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the desired alkene and a phosphine oxide, with the formation of the stable P=O double bond being the driving force of the reaction. libretexts.org

For this compound, a Wittig reaction would transform the C-9 carbonyl into an exocyclic double bond (a C=C bond outside the ring system). The nature of the substituent on the phosphorus ylide determines the structure of the resulting alkene. A key advantage of the Wittig reaction is that the position of the new double bond is fixed, which avoids the formation of isomeric mixtures that can occur in other elimination reactions. libretexts.org

The table below shows potential Wittig reagents and their corresponding products when reacted with this compound.

Wittig Reagent Reagent Structure Potential Product Structure Product Name Example
MethylenetriphenylphosphoranePh₃P=CH₂3,6-Dichloro-9-methylene-9H-xanthene
EthylidenetriphenylphosphoranePh₃P=CHCH₃3,6-Dichloro-9-ethylidene-9H-xanthene
BenzylidenetriphenylphosphoranePh₃P=CHC₆H₅9-Benzylidene-3,6-dichloro-9H-xanthene

This table provides examples of potential Wittig reactions. Ph represents a phenyl group.

Reduction and Oxidation Chemistry at C-9

The C-9 carbonyl group can undergo standard reduction and oxidation reactions.

Reduction: The ketone functionality at C-9 can be reduced to a secondary alcohol (xanthenol) or fully reduced to a methylene (B1212753) group (xanthene).

Reduction to Alcohol: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 3,6-dichloro-9H-xanthen-9-ol.

Reduction to Methylene: More forcing reduction conditions, such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen to form the corresponding 3,6-dichloro-9H-xanthene.

Oxidation: While the C-9 position is already in a high oxidation state as a ketone, oxidation reactions are more relevant to the corresponding reduced species, 3,6-dichloro-9H-xanthene or 3,6-dichloro-9H-xanthen-9-ol. The oxidation of the xanthene or xanthenol back to the xanthone is a common transformation. researchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄) or various chromium(VI) compounds can effect this oxidation. researchgate.net For instance, the oxidation of a xanthene derivative to the corresponding xanthone is a key step in the synthesis of some rhodamine fluorophores. researchgate.net

The table below summarizes these transformations.

Starting Material Reaction Type Typical Reagent(s) Product
This compoundReduction to AlcoholNaBH₄3,6-Dichloro-9H-xanthen-9-ol
This compoundReduction to MethyleneZn(Hg), HCl (Clemmensen)3,6-Dichloro-9H-xanthene
3,6-Dichloro-9H-xanthen-9-olOxidationKMnO₄This compound
3,6-Dichloro-9H-xantheneOxidationCrO₃This compound

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including xanthone (B1684191) derivatives. nih.govnih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of molecular structure. nih.govresearchgate.net

For derivatives of 3,6-Dichloro-9H-xanthen-9-one, ¹H NMR is instrumental in determining the position of new substituents (regiochemistry). The substitution pattern on the xanthone core dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons. In the parent 3,6-dichloro structure, symmetry results in a simplified spectrum. Introduction of another substituent breaks this symmetry, leading to more complex spectra that can be decoded to pinpoint the substituent's location.

For instance, the coupling constants (J-values) between adjacent aromatic protons (ortho-coupling, typically 7-9 Hz) are significantly larger than meta- (2-3 Hz) or para-couplings (0-1 Hz). By analyzing these coupling patterns in a substituted derivative, the relative positions of the protons, and thus the substituents, can be established.

Proton EnvironmentExpected ¹H Chemical Shift (ppm)Expected Splitting PatternCoupling Constant (J)
H-1, H-8Higher frequency (downfield)DoubletJ(ortho)
H-2, H-7Intermediate frequencyDoublet of doubletsJ(ortho), J(meta)
H-4, H-5Lower frequency (upfield)DoubletJ(meta)

This is an illustrative table predicting the general characteristics of the ¹H NMR spectrum for this compound based on typical values for substituted aromatic systems. Actual values may vary.

When 1D NMR spectra are too complex or ambiguous, two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments reveal correlations between different nuclei, providing a complete picture of the molecular framework. ipb.pt

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, identifying protons that are on adjacent carbons. It is invaluable for tracing the connectivity within the aromatic rings of the xanthone core. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton. researchgate.netencyclopedia.pub

For this compound, an HMBC spectrum would show correlations from protons H-1 and H-8 to the carbonyl carbon (C-9), unequivocally confirming their position relative to the ketone functional group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are excellent for identifying the functional groups present in a sample. researchgate.net

For this compound, the spectra would be dominated by several key vibrations:

C=O Stretch: A strong, sharp absorption in the FTIR spectrum, typically between 1650-1680 cm⁻¹, characteristic of the conjugated ketone. mdpi.com

C-O-C Stretch: Vibrations from the ether linkage within the xanthene core, usually appearing as strong bands in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often give stronger Raman signals. s-a-s.orgmpg.de

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Expected Intensity
Ketone (C=O)FTIR~1660Strong
Aromatic (C=C)FTIR/Raman~1450-1600Medium to Strong
Ether (C-O-C)FTIR~1250Strong
Aryl-Chloride (C-Cl)FTIR~700Medium

Illustrative table of expected vibrational frequencies for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.gov This allows for the calculation of an unambiguous molecular formula. For this compound (C₁₃H₆Cl₂O₂), HRMS would confirm the exact mass of the molecular ion.

Furthermore, mass spectrometry reveals isotopic patterns. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in this compound results in a characteristic cluster of peaks for the molecular ion (M):

M peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks (approximately 9:6:1) is a definitive signature for a dichloro-substituted compound.

X-ray Crystallography for Solid-State Molecular Architecture

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information. nih.gov This technique maps the electron density within the crystal, revealing the precise three-dimensional coordinates of every atom. nih.gov

For this compound, a crystal structure would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles , offering insight into the electronic effects of the chloro and carbonyl substituents on the aromatic system. researchgate.net

Information on molecular planarity. The analysis would reveal the degree to which the tricyclic xanthone system deviates from planarity.

Details of intermolecular interactions in the solid state, such as stacking interactions between the aromatic rings, which govern the crystal packing. nih.gov

Structural data from crystallography serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods. redalyc.org

Computational Chemistry and Theoretical Investigations of 3,6 Dichloro 9h Xanthen 9 One and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of molecules like 3,6-Dichloro-9H-xanthen-9-one. uac.pt These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for determining the molecule's stability and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.

Table 1: Example HOMO-LUMO Data for a Related Compound

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
1-(4-methoxyphenyl)-1H-imidazoleDFT/B3LYP/6–311++g(d,p)-6.27-1.005.27

Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. Mulliken population analysis is a computational method used to estimate partial atomic charges, providing insight into the electrostatic potential of the molecule. These atomic charges affect the dipole moment, polarizability, and other electronic properties.

In a typical analysis, atoms with negative charges are identified as potential electron donors (nucleophilic sites), while those with positive charges are seen as electron acceptors (electrophilic sites). For this compound, the electronegative chlorine and oxygen atoms are expected to carry partial negative charges, influencing the molecule's electrostatic potential and its ability to form intermolecular interactions such as hydrogen bonds.

The three-dimensional structure of a molecule dictates its function. Conformational analysis is used to identify the most stable arrangement of atoms (i.e., the lowest energy conformation) and to map the potential energy landscape. DFT methods are commonly employed to optimize molecular geometries and compare the relative stabilities of different isomers and conformers. For example, a study on dichloro amino chalcone (B49325) isomers used DFT calculations to determine that the trans isomers in an s-cis conformation were the most stable. A similar approach for this compound would involve calculating the energies of various possible conformations to identify the global minimum on the potential energy surface, providing a clear picture of its preferred spatial arrangement.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations offer a powerful tool for observing the movement of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. researchgate.net These simulations are particularly valuable for studying how a ligand, such as a xanthone (B1684191) derivative, interacts with a biological target like a protein or enzyme.

In studies of xanthone derivatives as potential enzyme inhibitors, MD simulations are used to assess the stability of the ligand-protein complex. researchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand in the binding pocket, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. researchgate.net For instance, a 50-nanosecond MD simulation of certain trihydroxy-9H-xanthen-9-one derivatives showed they maintained stable interactions within the active sites of the CDK2 and EGFR proteins. researchgate.net

Molecular docking, a technique often used prior to MD simulations, predicts the preferred binding orientation of a ligand to a target. In a study involving a library of xanthones tested against mushroom tyrosinase, this compound (referred to as compound 32) was found to have a docking score of -6.7 kcal/mol, suggesting it has a higher binding affinity than the known inhibitor kojic acid (-5.5 kcal/mol).

Table 2: Example Docking Scores against Mushroom Tyrosinase

CompoundDocking Score (kcal/mol)Reference
This compound (32)-6.7
Kojic Acid (Control)-5.5
Cinnamic Acid (Control)-5.8

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying the intermediate steps and energetic barriers involved. These studies help to understand how reactants are transformed into products, providing insights that are often difficult to obtain through experimental means alone.

A key aspect of mechanistic studies is the identification of the transition state—the highest energy point along a reaction pathway that separates reactants from products. The energy required to reach this state is the activation energy, which determines the rate of the reaction.

Computational methods like DFT can be used to locate transition state structures and calculate their energies. Techniques such as Synchronous Transit-Guided Quasi-Newton (QST2) or the Nudged Elastic Band (NEB) method are employed to find the minimum energy pathway between reactants and products. For example, the synthesis of this compound involves the reaction of 3,6-Dihydroxy-9H-xanthen-9-one with thionyl chloride. researchgate.net A computational study of this reaction could model the step-by-step mechanism, calculate the activation energies for each step, and identify the structure of the transition states, thus providing a detailed understanding of the reaction dynamics.

Regioselectivity and Stereoselectivity Predictions

Regioselectivity and stereoselectivity are fundamental concepts in chemical synthesis, determining the specific orientation and three-dimensional arrangement of atoms in a reaction product. Computational models have become increasingly important in predicting these outcomes, saving time and resources in the laboratory. ethz.chrsc.org

Regioselectivity refers to the preference for a reaction to occur at one position over another on a molecule. For a substituted xanthone like this compound, electrophilic aromatic substitution reactions, for example, would have several possible sites for a new substituent to attach. Predicting the major product involves assessing the electronic and steric properties of the xanthone core and its substituents. Machine learning models, such as RegioML, have been developed to predict the regioselectivity of reactions like electrophilic aromatic substitution by using calculated atomic charges (e.g., CM5 charges) as input features. rsc.org These tools are trained on large datasets of known reactions and can achieve high accuracy in predicting the most likely reaction site. rsc.orgnih.gov

Stereoselectivity is the preference for the formation of one stereoisomer over another. While the core of this compound is planar and achiral, reactions at the C9 position or on substituents could create chiral centers. Computational methods can model the transition states of different reaction pathways to determine which stereoisomeric product is energetically favored. rsc.org Advances in computational power allow for the modeling of complex stereoselective reactions, providing mechanistic insights that are crucial for designing asymmetric catalysts and syntheses. rsc.org

While general computational tools for predicting regio- and stereoselectivity are well-established, specific predictive studies focused solely on the reactions of this compound are not prominently available in the reviewed literature. However, the existing methodologies could be readily applied to this molecule to guide its synthetic modification.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Xanthone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are cornerstones of modern drug discovery and medicinal chemistry. These computational approaches aim to establish a mathematical or qualitative link between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For xanthone derivatives, which exhibit a wide array of pharmacological activities including anticancer and antimicrobial effects, QSAR and SAR are invaluable for identifying the key structural features that govern their potency and for designing new, more effective therapeutic agents. nih.govnih.gov

SAR studies involve analyzing how changes in the structure of a molecule, such as the addition or modification of functional groups on the xanthone scaffold, affect its biological activity. nih.gov For instance, preliminary SAR studies on xanthone-amino acid conjugates have revealed that compounds conjugated with tryptophan, tyrosine, and phenylalanine show excellent antimicrobial and anti-inflammatory activities, suggesting that the aromaticity and hydrophobicity of the amino acid play a crucial role. nih.gov

QSAR takes this a step further by creating a mathematical model that quantitatively correlates variations in structural properties (described by molecular descriptors) with changes in biological activity. nih.govnih.gov These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of a molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions driven by electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are important for understanding how a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule. The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which is critical for predicting how a drug will behave in the body.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

In various QSAR studies on xanthone derivatives, a range of descriptors has been found to be significant in correlating with their biological activities, such as anticancer or enzyme inhibition properties. nih.govnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Xanthone Derivatives

Descriptor Category Specific Descriptor Significance in Xanthone QSAR Source
Electronic Dielectric Energy Correlated with anticancer activity. nih.gov
Electronic Net Atomic Charges (qC1, qC2, etc.) Contributed to cytotoxic activity against cancer cell lines.
Steric Shape Index (Order 3) Significantly correlated with anticancer activity. nih.gov
Steric Solvent-Accessible Surface Area (SASA) Significantly correlated with anticancer activity. nih.gov
Hydrophobic LogP (Octanol/Water Partition Coefficient) Contributed to cytotoxic activity. nih.gov
Constitutional Group Count (e.g., hydroxyl groups) Significantly correlated with anticancer activity. nih.gov
Topological E-state and Molecular Connectivity Indices Correlated with MAO-A inhibitory activity. nih.gov

Statistical Modeling for Activity Prediction

Once molecular descriptors are calculated for a series of compounds with known activities, statistical methods are employed to build the QSAR model. The goal is to generate an equation that can accurately predict the activity of other compounds based on their descriptor values.

A common technique is Multiple Linear Regression (MLR) , which creates a linear equation relating the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to a combination of the most relevant descriptors. nih.gov For example, a QSAR model for the anticancer activity of xanthone derivatives was developed using MLR, yielding a high correlation between the structural descriptors and the observed activity. nih.gov

The reliability and predictive power of a QSAR model are assessed using several statistical parameters:

r² (Coefficient of Determination): Indicates how well the model fits the data. A value closer to 1.0 suggests a better fit.

q² (Cross-validated r²): Measures the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.

pred_r² (External Validation r²): Assesses the model's ability to predict the activity of an external set of compounds not used in model development.

Table 2: Statistical Validation of a QSAR Model for Anticancer Activity of Xanthone Derivatives

Statistical Parameter Value Interpretation Source
r² (Correlation Coefficient) 0.84 Indicates a strong relationship between descriptors and activity (84% of variance explained). nih.gov
r²CV (Cross-validation Coefficient) 0.82 Shows high internal prediction accuracy of the model. nih.gov

This table presents data from a study on xanthone derivatives, demonstrating a statistically robust model for predicting anticancer activity. nih.gov

These validated models can then be used to virtually screen libraries of new xanthone structures and predict their activities, guiding further research. nih.gov

Molecular Docking Studies with Biological Targets (e.g., efflux pumps, enzymes) for mechanistic understanding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for understanding the mechanism of action at a molecular level, predicting binding affinity, and explaining the structure-activity relationships observed in experimental assays. For xanthone derivatives, docking studies have been performed against a variety of biological targets to elucidate their potential as therapeutic agents. nih.govnih.gov

Docking with Enzymes: Xanthones have been investigated as inhibitors of various enzymes. For instance, docking studies have been conducted to predict the binding interactions between xanthone derivatives and DNA topoisomerase IIα, a key enzyme in cancer progression. nih.gov These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site, which are responsible for the inhibitory activity. nih.gov Similarly, other studies have docked xanthones against pantothenate synthetase, an essential enzyme in M. tuberculosis, to support the development of new antitubercular agents. nih.gov

Docking with Efflux Pumps: Bacterial efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, leading to multidrug resistance. Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. While specific docking studies for this compound were not found, the broader class of xanthone derivatives has been explored. Computational studies on other small molecules investigate their binding to efflux pumps like the MexB component of the MexAB-OprM pump in Pseudomonas aeruginosa. These studies aim to identify compounds that can block the pump, thereby increasing the intracellular concentration of antibiotics.

The results of docking studies are often expressed as a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

Photophysical Characteristics and Photochemistry of 3,6 Dichloro 9h Xanthen 9 One Analogs

Electronic Transitions and Absorption Spectroscopy

The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state. libretexts.orgufg.br In molecules like 3,6-dichloro-9H-xanthen-9-one, which contain both π-systems and heteroatoms with lone pairs (i.e., the carbonyl oxygen), several types of electronic transitions are possible. The most common are π→π∗ and n→π∗ transitions. uobabylon.edu.iq

π→π∗ Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π∗ orbital. libretexts.org They are typically characterized by high molar absorptivity (extinction coefficients, ε, on the order of 10,000 M⁻¹cm⁻¹). libretexts.org

n→π∗ Transitions: This transition moves a non-bonding electron (from the carbonyl oxygen) to an antibonding π∗ orbital. These transitions are generally less intense (ε < 100 M⁻¹cm⁻¹) than π→π∗ transitions because of poor spatial overlap between the n and π* orbitals, making them less probable. illinois.edu

The substitution of atoms on an aromatic core can significantly alter its absorption spectrum. The introduction of halogen atoms, such as the two chlorine atoms in this compound, influences the electronic properties of the xanthone (B1684191) system. Halogens are electron-withdrawing groups, and their presence can shift the absorption maxima to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). uobabylon.edu.iq

This effect is due to the stabilization or destabilization of the ground and excited state orbitals. For instance, substituting an unsaturated center with heteroatoms often leads to a red shift in the absorption spectrum. uobabylon.edu.iq The interaction between the substituent and the π-electron system of the aromatic rings alters the energy gap between the ground and excited states, thereby changing the wavelength of light absorbed.

Emission Properties and Fluorescence Quantum Yields

Following absorption of light, an excited molecule can return to the ground state through several pathways, one of which is fluorescence—the emission of a photon. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. researchgate.net

For many xanthone derivatives, fluorescence is not a dominant de-excitation pathway, particularly in aprotic solvents like acetonitrile. d-nb.info Studies on related xanthone compounds have shown that fluorescence is often not detected, indicating a very low fluorescence quantum yield. d-nb.info This inefficiency is primarily due to a highly efficient competing process known as intersystem crossing. researchgate.netresearchgate.net

The efficiency of fluorescence can be influenced by a variety of internal and external factors. slideshare.netslideshare.net For dichloroxanthones, these factors determine the competition between fluorescence and non-radiative decay pathways.

FactorEffect on Fluorescence IntensityRationale
Structural Rigidity Increased rigidity increases intensity.A more rigid structure reduces the energy lost through vibrational relaxation, which competes with fluorescence. slideshare.net
Temperature Decreased temperature increases intensity.Higher temperatures increase the frequency of collisions between molecules, which promotes non-radiative de-excitation. slideshare.net
Solvent Polarity Varies; can cause red or blue shifts.Polar solvents can stabilize polar excited states, lowering their energy and shifting emission to longer wavelengths. uobabylon.edu.iq Conversely, interactions like hydrogen bonding can sometimes stabilize the ground state, leading to a blue shift. uobabylon.edu.iq
Presence of Oxygen Decreases intensity (quenching).Dissolved oxygen is a well-known quencher of fluorescence and can lead to the oxidation of the fluorescent substance. slideshare.net
Substituent Groups Electron-withdrawing groups (like chlorine) often decrease intensity.Groups like halogens or carbonyls can decrease fluorescence efficiency. slideshare.net
pH Can alter intensity.Changes in pH can alter the ionic form of a molecule, affecting its electronic structure and, consequently, its fluorescence properties. biomedres.us

Excited State Dynamics and Intersystem Crossing Pathways

For xanthone and its derivatives, the dominant pathway for relaxation from the initial singlet excited state (S₁) is not fluorescence but rather a rapid transition to the triplet state (T₁). This radiationless process, known as intersystem crossing (ISC), involves a change in the electron's spin multiplicity and is exceptionally efficient in the xanthone core. researchgate.net

The process is governed by El-Sayed's rule, which favors transitions between states of different orbital character (e.g., ¹ππ* → ³nπ*). The high rate of ISC in xanthone is responsible for its low fluorescence quantum yield and high triplet state quantum yield, which is often close to unity. d-nb.inforesearchgate.net

Femtosecond transient absorption spectroscopy has been instrumental in elucidating the intricate details of the excited-state dynamics of xanthone. researchgate.net These studies reveal that the intersystem crossing process is not a single step but a sequential mechanism occurring on an ultrafast timescale. researchgate.netresearchgate.net

Upon excitation, the molecule is initially in the S₂(¹ππ*) state. From here, the following steps occur:

Internal Conversion (IC): An extremely rapid, sub-picosecond internal conversion from S₂(¹ππ) to S₁(¹nπ) may occur. researchgate.net

Intersystem Crossing (ISC): A very fast ISC from a singlet state to a triplet state takes place. The primarily excited ¹ππ* state is observed to decay within approximately 1.5 picoseconds. researchgate.net This decay is associated with the rise of a triplet state signature.

Internal Conversion in Triplet Manifold: The rise of the final triplet state absorption is often biphasic. Following the initial fast ISC, a slower component with a time constant of about 12 picoseconds is observed. researchgate.net This is attributed to a subsequent internal conversion from an upper triplet state to the lowest-energy triplet state (e.g., ³nπ* → ³ππ*). researchgate.net

ProcessTimescaleDescription
S₂(¹ππ) → S₁(¹nπ)~0.14 psUltrafast internal conversion between singlet states. researchgate.net
¹ππ* State Decay / Initial ISC~1.5 psDecay of the initially excited singlet state and partial rise of the triplet state. researchgate.net
Triplet Internal Conversion (³nπ* → ³ππ*)~12 psSlower component of the triplet state formation, representing internal conversion within the triplet manifold. researchgate.net

Photochemical Reactivity and Degradation Pathways

The photochemical reactivity of chlorinated aromatic compounds is of environmental and chemical interest. While specific degradation pathways for this compound are not extensively detailed, general principles for related compounds suggest that photolysis (degradation by light) is a potential pathway. For many chlorinated organic molecules, a key photochemical reaction is reductive dehalogenation. This process involves the cleavage of the carbon-chlorine (C-Cl) bond upon absorption of UV radiation, leading to the formation of a radical intermediate and the eventual removal of the chlorine atom. This can lead to a stepwise degradation of the molecule into less chlorinated products.

Photo-Induced Transformations and Product Analysis

The photochemistry of this compound is characterized by its reactivity upon exposure to light, leading to a variety of chemical transformations. The core reactivity stems from the electronic excitation of the xanthen-9-one chromophore, which can lead to subsequent reactions such as photoreduction and photosubstitution. The presence of chlorine atoms at the 3 and 6 positions significantly influences the electronic properties and the photochemical pathways of the molecule.

Upon irradiation, this compound can be excited to its singlet and subsequently to its longer-lived triplet state. The triplet excited state is often the key intermediate in many of the observed photochemical reactions. In the presence of suitable hydrogen donors, the excited ketone can undergo photoreduction of the carbonyl group. This process typically involves the abstraction of a hydrogen atom from the donor molecule, leading to the formation of a ketyl radical.

Another significant photo-induced transformation is the cleavage of the carbon-chlorine bonds. This can proceed through a homolytic cleavage to generate radical intermediates or a heterolytic cleavage. The resulting aryl radicals or cations are highly reactive and can undergo a variety of subsequent reactions, including reaction with solvents or other nucleophiles present in the medium.

The analysis of the photoproducts formed from these transformations is crucial for understanding the reaction mechanisms. A combination of analytical techniques is typically employed for this purpose. High-Performance Liquid Chromatography (HPLC) is often used to separate the complex mixture of products. Subsequently, spectroscopic methods such as Mass Spectrometry (MS) are utilized to determine the molecular weights and fragmentation patterns of the isolated products, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

While specific quantitative data on the photoproducts of this compound are not extensively detailed in publicly available literature, the general photochemical behavior of halogenated aromatic ketones provides a framework for predicting the likely products. These would include dechlorinated xanthenones, hydroxylated or alkoxylated derivatives (if alcohols are present as solvents), and products of radical coupling.

Applications in Photoremovable Protecting Groups

The ability of the this compound scaffold to undergo photochemical reactions makes it a candidate for use as a photoremovable protecting group (PPG). PPGs are moieties that can be attached to a functional group to mask its reactivity, and then subsequently removed by light to restore the function of the molecule. This approach offers precise spatial and temporal control over the activation of bioactive molecules or the initiation of chemical reactions.

The xanthen-9-one core, functionalized with chlorine atoms, can be derivatized at the 9-position to be attached to various functional groups, such as alcohols, amines, or carboxylic acids. The principle of its function as a PPG lies in the light-induced cleavage of the covalent bond between the xanthen-9-one moiety and the protected substrate. The absorption of light by the chromophore initiates a photochemical process that leads to the release of the substrate in its active form.

The efficiency of a PPG is determined by several factors, including its absorption wavelength, quantum yield of uncaging (the efficiency of the photorelease process), and chemical stability in the absence of light. The chlorine substituents on the xanthen-9-one ring are known to influence these properties. They can cause a red-shift in the absorption spectrum, potentially allowing for the use of longer, less damaging wavelengths of light for deprotection. Furthermore, their electron-withdrawing nature can impact the lifetime and reactivity of the excited states, thereby affecting the uncaging quantum yield.

Although the general principle is established, detailed studies quantifying the performance of this compound as a PPG for specific functional groups, including uncaging quantum yields and photoproduct analysis, are not widely reported in the current body of scientific literature. However, the known photoreactivity of the core structure suggests its potential in this application, warranting further investigation to fully characterize its properties as a photoremovable protecting group.

Advanced Research Applications of 3,6 Dichloro 9h Xanthen 9 One and Its Derivatives

As a Precursor for Advanced Chemical Probes and Tools

The xanthenone framework is fundamental to the creation of some of the most widely used fluorescent dyes and chemical probes. 3,6-Dichloro-9H-xanthen-9-one acts as a key intermediate in the synthesis of these advanced tools, which are indispensable for visualizing and measuring biological and chemical processes.

The xanthenone scaffold is the structural heart of iconic fluorescent dyes like fluoresceins and rhodamines. nih.govijrpc.com These dyes are celebrated for their excellent photostability, high fluorescence quantum yields, and strong absorption of visible light. google.com The synthesis of these complex fluorophores often begins with a simpler xanthenone core.

The general strategy involves the modification of the xanthenone structure to tune its photophysical properties. For instance, 3,6-disubstituted xanthenones are common intermediates for producing rhodamine dyes. tcichemicals.com A well-documented synthetic route uses 3,6-difluoroxanthone as a versatile starting point to create a library of rhodamines and rosamines by reacting it with various amines. researchgate.net Similarly, this compound can serve as an analogous precursor. The chlorine atoms can be substituted with nucleophiles, such as amines or alcohols, in a process that builds the characteristic structure of rhodamine and fluorescein-type dyes. These substitutions are critical as they modulate the dye's absorption and emission wavelengths, brightness, and sensitivity to its environment. nih.gov

The development of such probes is a highly rational process where even small structural changes can lead to significant shifts in functionality, enabling the creation of sensors for specific ions, metabolites, or changes in pH. medchemexpress.comgoogle.com

Table 1: Examples of Xanthene-Based Fluorescent Dyes and Their Properties

Dye ClassParent ScaffoldKey Structural FeaturesTypical Emission Color
Fluorescein (B123965) XanthenoneHydroxyl groups at positions 3 and 6Green
Rhodamine XanthenoneAmino or alkylamino groups at positions 3 and 6Yellow to Red
Eosin (B541160) Y XanthenoneBrominated fluoresceinRed
Texas Red XanthenoneSulfonated rhodamine derivativeRed

Photoactivatable compounds, often called "caged" compounds, are molecules whose biological activity is masked by a photoremovable protecting group. The activity is unleashed with spatiotemporal precision by shining light of a specific wavelength. This technique allows researchers to control complex biological systems with high accuracy. wikipedia.org

The xanthenone scaffold is a candidate for developing such systems. While direct examples starting from this compound are not extensively documented, the inherent photochemistry of xanthene dyes makes them suitable for this application. Studies have shown that common xanthene dyes like fluorescein and eosin can undergo photochemical degradation upon irradiation, leading to the liberation of smaller molecules such as carbon monoxide. chemrxiv.org This demonstrates that the xanthene structure can be designed to break apart under light.

In a typical caged compound design, a bioactive molecule is tethered to a photolabile group. The principle could be applied to xanthenone derivatives, where a molecule of interest is attached in a way that its function is blocked. Upon light exposure, a photochemical reaction would release the active molecule. This approach has been used to create caged neurotransmitters, allowing for the precise study of neuronal function. wikipedia.org The reactivity of the chloro-substituents on this compound provides a chemical handle to attach such bioactive cargoes, making it a potential starting point for novel photoactivatable probes.

Applications in Material Science and Optics

The exceptional optical properties of the xanthenone core extend beyond biological imaging into the realm of material science, where they are used to create vibrant and functional materials.

A chromophore is the part of a molecule responsible for its color. The conjugated tricyclic system of this compound makes it an excellent chromophore. Derivatives of xanthene are used commercially as brilliant and light-resistant dyes in various industries. tcichemicals.comnih.gov For example, rhodamine dyes are used in inks and as tracer dyes to follow water flow due to their intense fluorescence. google.com

The specific properties of the dye, such as its color and stability, are determined by the functional groups attached to the xanthene ring. tcichemicals.com The chlorine atoms in this compound are electron-withdrawing, which influences the electronic structure and, consequently, the absorption and emission spectra of the molecule compared to its non-halogenated parent. Further modifications at these positions allow for the fine-tuning of its color and properties for applications in textiles, plastics, and coatings.

The high fluorescence efficiency of certain xanthene derivatives makes them ideal for use as gain media in dye lasers. wikipedia.org Dye lasers are a class of lasers that use an organic dye in a liquid solution as the lasing medium, offering the advantage of being highly tunable across a wide range of wavelengths. wikipedia.org Rhodamine dyes, which are synthesized from xanthenone precursors, are among the most common and effective laser dyes. tcichemicals.comazooptics.com Rhodamine 6G, for example, is a benchmark laser dye known for its high photostability and efficient laser action in the yellow-red portion of the spectrum. wikipedia.orgazooptics.com

In the field of printing technology, xanthene dyes have been incorporated into electrographic toners. Toners used in photocopiers and laser printers require charge control agents to ensure that the toner particles adhere correctly to the electrostatic image on the photoreceptor drum. kaseihin.co.jphodogaya.co.jp Patents have described the use of various pigments and dyes, including xanthene dyes, as components in toner formulations to provide color and assist in charge regulation. google.comgoogle.com

Role as a Scaffold for the Synthesis of Complex Organic Molecules

In medicinal and materials chemistry, a "scaffold" refers to a core molecular structure upon which a variety of derivatives can be built. The xanthene ring system is considered a "privileged scaffold" because its derivatives have shown a wide range of useful properties, including significant biological activity and valuable photophysical characteristics. ijrpc.comnih.gov

This compound is an excellent starting scaffold for synthetic chemists. The synthesis of the dichloro-derivative itself can be achieved from precursors like 3,6-dihydroxy-9H-xanthen-9-one. azooptics.com Once formed, the chlorine atoms on the scaffold are moderately reactive, serving as handles for introducing new functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the construction of large libraries of diverse molecules. By systematically altering the substituents, chemists can explore structure-activity relationships to optimize a molecule for a specific purpose, whether it be as a fluorescent probe, a pharmaceutical drug, or a new material. nih.govresearchgate.net

Construction of Xanthene-Based Heterocycles

The this compound core serves as a versatile starting material for the synthesis of more complex, functionalized xanthene derivatives and other fused heterocyclic compounds. The electron-withdrawing nature of the chlorine atoms and the central carbonyl group activates the aromatic rings, making them amenable to various chemical transformations.

One common strategy for building upon the xanthene framework involves the condensation of aldehydes with 1,3-dicarbonyl compounds. nih.gov This approach is a cornerstone in the synthesis of a wide array of xanthene derivatives. nih.gov For instance, multicomponent reactions involving aldehydes and cyclic 1,3-diones like dimedone are efficiently catalyzed under various conditions, including using environmentally friendly catalysts and ultrasound irradiation, to produce functionalized xanthenes in high yields. nih.gov

Furthermore, the inherent reactivity of the xanthene core allows for its use in creating diverse heterocyclic systems. For example, xanthene derivatives can be converted into acridone (B373769) derivatives through condensation with amines or ammonium (B1175870) acetate (B1210297). This highlights the potential of this compound to act as a precursor to nitrogen-containing heterocycles, where the chlorine atoms could be either retained for further functionalization or substituted during the reaction sequence. The synthesis of 1,2,3-triazole-based xanthene derivatives has also been reported, demonstrating the compatibility of the xanthene scaffold with click chemistry principles. nih.gov

The table below outlines potential heterocyclic structures that could be synthesized from this compound, based on established synthetic methodologies for related compounds.

Starting MaterialReagents/ConditionsResulting Heterocycle ClassPotential Application
This compoundAromatic aldehydes, 1,3-dicarbonyl compoundsFunctionalized XanthenesFluorescent Probes, Dyes
This compoundAmines / NH4OAcDichloroacridone DerivativesOrganic Electronics
This compoundAzides, Alkynes (Click Chemistry)Triazole-Substituted XanthenesBioimaging Agents
This compoundHydrazine (B178648) derivativesPyrazole-fused XanthenesMedicinal Chemistry Scaffolds

This table presents hypothetical synthetic pathways based on known reactivity of the xanthene core.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dichloro-9H-xanthen-9-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one, followed by chlorination using POCl₃ or SOCl₂. Key steps include:

  • Cyclization : Reflux in concentrated HCl (110°C, 4 hours) .
  • Chlorination : Treating with excess POCl₃ at 90°C for 6 hours, achieving ~81% yield after column chromatography (EtOAc/Hexane, 3:7) .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of chlorinating agents to minimize byproducts.

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 8.25 (2H, d, J = 8.6 Hz, H-1/H-8), 7.50 (2H, d, J = 1.9 Hz, H-4/H-5), and 7.36 (2H, dd, J = 8.6/1.9 Hz, H-2/H-7) confirm aromatic substitution patterns .
  • MS : Molecular ion [M+H]⁺ at m/z 279.0 (C₁₃H₆Cl₂O₂) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel and gradients of EtOAc/Hexane (3:7 → 1:1). For scale-up, recrystallization in ethanol yields high-purity crystals (mp: 165–168°C) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR : Use descriptors like ClogP and Hammett constants to correlate substituent effects with tyrosinase inhibition (IC₅₀ values) .
  • Docking : Perform AutoDock Vina simulations targeting tyrosinase (PDB: 2Y9X) to identify key interactions (e.g., H-bonding with His263) .

Q. What crystallographic techniques resolve structural ambiguities in halogenated xanthenone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) with SHELX refinement (R-factor < 0.05) confirms bond lengths (C-Cl: 1.73 Å) and dihedral angles (xanthene core: 15.8°) .

Q. How do substituent modifications at the 9-position influence the compound’s pharmacological properties?

  • Methodological Answer : Introduce amine groups (e.g., piperidine, imidazole) via Grignard reactions (e.g., o-tolylmagnesium bromide) and evaluate SAR for gastric antisecretory activity in pylorus-ligated rat models . Monitor metabolic stability via LC-MS to detect rapid tissue binding or active metabolites .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing enzyme inhibition (e.g., tyrosinase) by this compound?

  • Methodological Answer :

  • Controls : Include kojic acid (positive control) and DMSO (vehicle control).
  • Assay : Spectrophotometric measurement of dopachrome formation at 475 nm (pH 6.8, 25°C). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Perform phase-solubility studies in DMSO-water mixtures (0–100% v/v). Use Hansen solubility parameters (δD, δP, δH) to identify optimal co-solvents (e.g., 30% DMSO) .

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